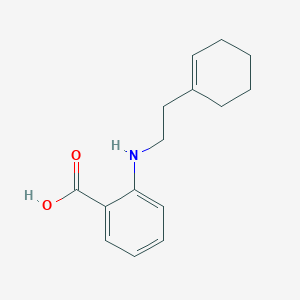
3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The presence of methoxyphenyl groups and a tosyl group suggests that this compound might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. Additionally, the compound contains methoxyphenyl groups and a tosyl group, which are likely to influence its chemical behavior .Chemical Reactions Analysis
The chemical reactions of this compound could be quite diverse, given the presence of the reactive pyrazole ring and the various substituents. The methoxyphenyl groups might undergo reactions typical of aromatic ethers, while the tosyl group is a good leaving group and could be displaced in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic pyrazole ring and methoxyphenyl groups suggests that it might have significant π-π interactions, which could influence its solubility and reactivity .Aplicaciones Científicas De Investigación
Structural and Tautomerism Insights
The study on NH-pyrazoles, including compounds closely related to the one , sheds light on the structural nuances and tautomerism observed within these molecules. The research reveals complex patterns of hydrogen bonding and the stability of tautomers in different states, offering valuable insights into their chemical behavior and potential applications in material science and molecular engineering (Cornago et al., 2009).
Molecular Assembly and Crystal Structure
The formation of organized assemblies in protonated pyrazole-based ionic salts highlights the potential of such compounds in developing new materials with specific molecular architectures. These structures, driven by anion interactions, provide a foundation for innovations in nanotechnology and materials science (Zheng et al., 2013).
Antidepressant Activity Studies
Research into pyrazoline derivatives has identified potential antidepressant activities. These studies suggest that certain structural modifications can enhance this activity, indicating the role of such compounds in developing new therapeutic agents (Palaska et al., 2001).
Antioxidant and Cytotoxic Properties
A notable study synthesizes novel dihydro-pyrazoles and evaluates their antioxidant and cytotoxic activities. This research underscores the potential of pyrazole derivatives in combating oxidative stress and their viability as anticancer agents, paving the way for further pharmaceutical development (Yang et al., 2014).
Electrochromic Materials Development
The synthesis and characterization of pyrazoline derivatives for electrochromic applications demonstrate their utility in creating responsive materials. These materials show promise for use in smart windows, displays, and other technologies requiring materials that change color or transparency in response to electrical stimuli (Zhao et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c1-17-9-12-19(13-10-17)33(28,29)27-22(20-7-5-6-8-23(20)30-2)16-21(26-27)18-11-14-24(31-3)25(15-18)32-4/h5-15,22H,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQXWFSYRDBELF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-{[3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2431018.png)
![(S)-3-(7,8-dimethoxy-1,3-dioxo-10,10a-dihydroimidazo[1,5-b]isoquinolin-2(1H,3H,5H)-yl)propanoic acid](/img/structure/B2431021.png)
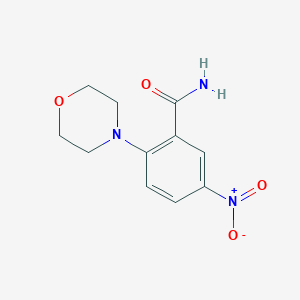
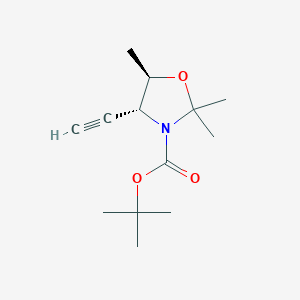
![2-(methoxymethyl)-1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazole hydrochloride](/img/structure/B2431025.png)
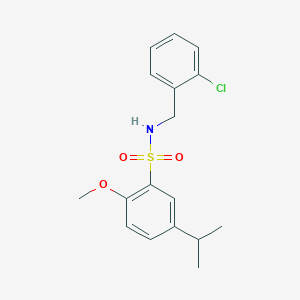
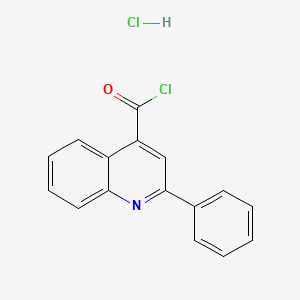

![N-methyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2431031.png)
![N-[2-(6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethyl]prop-2-enamide](/img/structure/B2431032.png)

![N-[[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]methyl]-1-(2-ethoxyphenyl)ethanamine;dihydrochloride](/img/structure/B2431034.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]aniline](/img/structure/B2431036.png)
